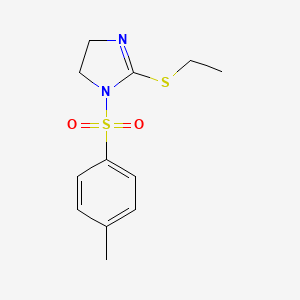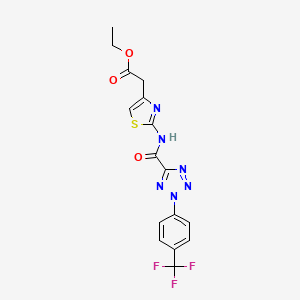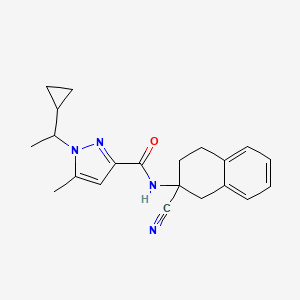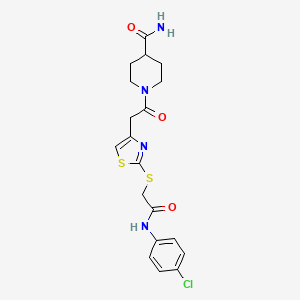
2-(ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers such as its CAS registry number. It may also include information on the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use .
Synthesis Analysis
Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, temperature and pressure conditions, and the steps of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions the compound can undergo. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting and boiling points, solubility, density, and refractive index. It also includes its chemical properties such as its acidity or basicity, redox potential, and reactivity .Applications De Recherche Scientifique
Corrosion Inhibition
One of the notable applications of imidazole derivatives includes their role as corrosion inhibitors. A study on a novel imidazole derivative, specifically designed as 2-methyl-4-phenyl-1-tosyl-4, 5-dihydro-1H-imidazole (IMI), revealed its effectiveness as a corrosion inhibitor for P110 carbon steel in a hydrochloric acid environment. The inhibition efficiency of this compound increased with concentration, suggesting its potential utility in protecting metals from corrosion (Lei Zhang et al., 2015).
Medicinal Chemistry
Imidazole-based compounds are also significant in medicinal chemistry due to their broad bioactivities. A comprehensive review highlighted the importance of the imidazole ring in natural products and synthetic molecules, showing its capability to bind with a variety of enzymes and receptors in biological systems. This feature facilitates a wide range of pharmacological activities, making imidazole derivatives valuable in treating numerous diseases (Ling Zhang et al., 2014).
Synthesis and Chemical Properties
The synthesis and pharmacological evaluation of imidazoles as ligands for the estrogen receptor and as cytotoxic inhibitors of the cyclooxygenase enzyme is another area of interest. This study synthesized 1H-imidazoles and tested their biological activity in vitro, revealing a clear structure-activity relationship and suggesting a potential mode of action involving the arachidonic acid cascade (T. Wiglenda et al., 2005).
Conductivity and Material Science
In the field of material science, imidazole derivatives have been investigated for their effects on the conductivity and transparency of poly(3,4-ethylenedioxythiophene) films. One study found that imidazole-based weak bases and surfactants could significantly enhance the transparency and surface resistance of conductive thin films, indicating their potential application in electronic devices (J. Choi et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c1-3-17-12-13-8-9-14(12)18(15,16)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYXZHQVUIKVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2723997.png)



![N'-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2724005.png)


![4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2724008.png)
![9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2724010.png)



![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2724017.png)
